3-Amino-1H-indazol-6-ol

Overview

Description

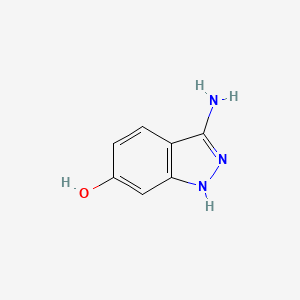

3-Amino-1H-indazol-6-ol is a heterocyclic aromatic compound featuring an indazole core with an amino (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 5. These compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antioxidants, and agrochemicals. The presence of both amino and hydroxyl groups confers unique electronic and hydrogen-bonding properties, making it a versatile scaffold for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-indazol-6-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . The reaction typically involves 2-(methylamino)benzonitrile and an organometallic reagent to form N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions and solvent-free conditions are promising for large-scale synthesis due to their efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-indazol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which exhibit diverse biological activities .

Scientific Research Applications

Chemical Properties and Structure

3-Amino-1H-indazol-6-ol features an indazole framework with an amino group at the 3-position and a hydroxyl group at the 6-position. Its molecular formula is . The presence of these functional groups contributes to its biological activity, enabling interactions with various biological targets.

Medicinal Chemistry

This compound has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and apoptosis.

- Case Study : Research indicated that derivatives of this compound exhibit anti-proliferative effects in cancer cell lines. For instance, one study reported an IC50 value of 14.3 μM against the HCT116 colorectal cancer cell line, demonstrating significant cytotoxicity while maintaining low toxicity in normal cells .

| Compound | Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| This compound Derivative | HCT116 | 14.3 ± 4.4 | Low (IC50 > 100) |

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including monoamine oxidase (MAO), which is implicated in neurodegenerative diseases.

- Mechanism : By inhibiting MAO, this compound can modulate neurotransmitter levels, offering potential therapeutic avenues for treating conditions like depression and anxiety .

Anti-inflammatory and Antimicrobial Activities

Research has indicated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.

- Case Study : In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators such as prostaglandin E2, suggesting its utility in developing anti-inflammatory drugs .

Material Science

The unique properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics.

Agrochemicals

The compound's biological activity may also extend to agricultural applications, particularly in developing new agrochemicals that target plant pathogens or pests.

Mechanism of Action

The mechanism of action of 3-Amino-1H-indazol-6-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the p53/MDM2 pathway, leading to apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

The following table compares 3-Amino-1H-indazol-6-ol with structurally analogous indazole derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Key Observations:

Hydroxyl vs. Methoxy: Hydroxyl groups enhance hydrogen-bonding capacity (critical for biological activity), while methoxy groups improve lipophilicity . Halogenation (F, Cl, I): Fluorine substitution (6-Fluoro-1H-indazol-3-ol) improves metabolic stability, whereas iodine (3-Iodo-6-methoxy-1H-indazole) is used in radiopharmaceuticals .

Physicochemical Properties: Melting points correlate with crystallinity; 6-Amino-1H-indazol-3-ol (95.85°C) is less crystalline than chlorinated analogs (e.g., 6-Chloro-1H-indazol-3-amine) . Boiling points are influenced by molecular weight and substituent polarity (e.g., trifluoromethyl derivatives exhibit higher thermal stability) .

Applications: Pharmaceuticals: Chloro- and amino-substituted indazoles (e.g., 6-Amino-3-chloro-1H-indazole) are intermediates in kinase inhibitor synthesis . Agrochemicals: Trifluoromethyl derivatives (e.g., 6-(Trifluoromethyl)-1H-indazol-5-amine) are leveraged for pest control due to their resistance to enzymatic degradation .

Biological Activity

3-Amino-1H-indazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an indazole framework with an amino group at the 3-position and a hydroxyl group at the 6-position. This unique structure contributes to its biological activity, particularly in enzyme interactions and protein binding.

The compound primarily targets specific proteins involved in critical cellular processes:

- Bcl2 Family Members : It inhibits anti-apoptotic proteins, promoting apoptosis in cancer cells.

- p53/MDM2 Pathway : This pathway is crucial for regulating the cell cycle and apoptosis, where this compound acts as an inhibitor .

The compound's interaction with these targets leads to significant changes in cellular behavior, particularly in cancerous cells.

Biochemical Pathways Affected

This compound influences several important biochemical pathways:

- Apoptosis Pathway : Induces programmed cell death by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax.

- Cell Cycle Regulation : Affects cell cycle distribution, leading to cell cycle arrest in the G0/G1 phase .

Antitumor Activity

Research indicates that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For example, it demonstrated an IC50 value of 5.15 µM against K562 cells (chronic myeloid leukemia), while showing selectivity for normal cells (IC50 = 33.2 µM) .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 (CML) | 5.15 | High |

| A549 (Lung) | Not specified | Not specified |

| PC-3 (Prostate) | Not specified | Not specified |

| Hep-G2 (Liver) | Not specified | Not specified |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of monoamine oxidase (MAO), which is significant for neurodegenerative diseases. This inhibition suggests potential applications in treating conditions such as depression and anxiety disorders.

Study on Apoptosis Induction

A study evaluated the effects of this compound on K562 cells, revealing that treatment with varying concentrations led to increased apoptosis rates. Specifically, at concentrations of 10, 12, and 14 µM, total apoptosis rates were observed to be 9.64%, 16.59%, and 37.72%, respectively .

Cell Cycle Analysis

Cell cycle analysis demonstrated that treatment with the compound resulted in a significant increase in the G0/G1 phase population from 29.4% (control) to up to 41.1% at higher concentrations. This indicates that the compound effectively halts cell progression through the cell cycle, contributing to its antitumor properties .

Q & A

Basic Questions

Q. What are the key steps for synthesizing 3-Amino-1H-indazol-6-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization or functional group transformations. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., N₂) can improve regioselectivity . Optimization includes adjusting solvent systems (e.g., PEG-400:DMF mixtures for solubility), catalyst loading (e.g., CuI at 1.0–1.2 equiv), and reaction duration (e.g., 12–24 hours). Post-synthesis, purification via column chromatography (e.g., 70:30 EtOAc:hexanes) and recrystallization in hot solvents enhances purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm structural integrity via characteristic peaks (e.g., indazole NH at δ ~8.6 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .

- TLC : Monitors reaction progress using polar/non-polar solvent systems (e.g., Rf = 0.49 in EtOAc:hexanes) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound across different assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines, buffer pH) or compound stability. Systematic approaches include:

- Dose-Response Curves : Test a wide concentration range (nM–µM) to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates .

- Orthogonal Assays : Validate findings with complementary techniques (e.g., electrophysiology for ion channel targets vs. fluorescence-based calcium assays) .

Q. What strategies enable regioselective functionalization of the amino group for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Protection/Deprotection : Use Boc or Fmoc groups to temporarily block the amino group during reactions .

- Acylation/Alkylation : React with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., Br(CH₂)₅CO₂Et) in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as a base .

- Click Chemistry : Introduce triazole or thiazole moieties via CuAAC or Hüisgen reactions for enhanced bioactivity .

Q. How can in vivo models be designed to evaluate this compound’s neuropharmacological potential?

- Methodological Answer :

- Animal Models : Use ischemic stroke models (e.g., middle cerebral artery occlusion) to assess neuroprotection .

- Dosing Routes : Intraperitoneal (IP) or intravenous (IV) administration with pharmacokinetic profiling (plasma t₁/₂, brain penetration).

- Biomarkers : Measure glutamate levels (microdialysis) or inflammatory cytokines (ELISA) to correlate with activity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Docking Validation : Re-run molecular docking with multiple software (AutoDock, Schrödinger) and force fields .

- Solvent Effects : Simulate aqueous vs. lipid environments to assess target binding .

- Experimental Controls : Include positive/negative controls (e.g., known AMPA receptor antagonists) to benchmark activity .

Properties

IUPAC Name |

3-amino-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYASFPMYCHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527677 | |

| Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-72-5 | |

| Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.